2-(7-Fluoro-2H-1,3-benzodioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Molecular Geometry and Bonding Analysis
The compound 2-(7-fluoro-2H-1,3-benzodioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane features a benzodioxole core substituted with a fluorine atom at position 7 and a pinacol boronate ester at position 4. Its molecular formula is C₁₃H₁₆BFO₄ , with a molecular weight of 266.08 g/mol.
The benzodioxole ring adopts a planar conformation due to aromatic stabilization, with alternating single and double bonds. The fluorine substituent at position 7 introduces electron-withdrawing effects , polarizing the ring and influencing reactivity in cross-coupling reactions. The pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) serves as a stable protecting group for the boronic acid moiety, enhancing compound stability during synthesis and storage.
Key bond distances (inferred from related structures):
| Bond Type | Typical Length (Å) | Source/Analog |
|---|---|---|
| B–O (boronate) | 1.30–1.35 | IUCr crystallography |
| C–F (aromatic) | 1.35–1.40 | PubChem CID 2760589 |
| C–O–C (dioxole) | 1.38 | RSC crystalline sponge studies |
The boron atom in the pinacol ester adopts a trigonal planar geometry , with two oxygen atoms from the dioxaborolane ring and one oxygen from the benzodioxole ring forming covalent bonds. Steric interactions between the bulky pinacol methyl groups and the benzodioxole ring may induce minor deviations from planarity.
Crystallographic Studies and Solid-State Arrangement
While direct crystallographic data for this compound is limited, structural insights can be extrapolated from analogous boronate esters. For example, crystalline sponge X-ray diffraction studies on 1,3-benzodioxole derivatives revealed π–π stacking interactions between aromatic rings and CH–O hydrogen bonds involving dioxole oxygen atoms. These interactions likely govern the solid-state packing of the title compound.
In related boronate esters (e.g., 9-[(Z)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-9H-carbazole), dihedral angles between the boronate ester plane and adjacent aromatic systems range from 10° to 45° , depending on substituent positions. For the current compound, the fluorine atom at position 7 may reduce planarity due to steric and electronic effects, potentially increasing dihedral angles between the benzodioxole ring and the boronate ester.
Proposed solid-state interactions :
- π–π stacking : Between benzodioxole rings.
- CH–O interactions : Between methyl groups of the pinacol ester and dioxole oxygen atoms.
- Van der Waals forces : Between nonpolar pinacol methyl groups.
Comparative Analysis with Related Benzodioxolylboronate Esters
The structural and electronic properties of this compound differ from other benzodioxolylboronate esters in key ways:
Key differences in applications :
- Suzuki-Miyaura Coupling : The fluorine substituent improves electron deficiency, favoring coupling with electron-rich aryl partners.
- Stereoelectronic Effects : Fluorine’s small size minimizes steric hindrance compared to bulkier substituents (e.g., methyl).
- Synthetic Accessibility : Direct borylation of 7-fluorobenzodioxole derivatives is feasible under palladium catalysis, unlike more hindered analogs.
Properties
IUPAC Name |
2-(7-fluoro-1,3-benzodioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BFO4/c1-12(2)13(3,4)19-14(18-12)8-5-6-9(15)11-10(8)16-7-17-11/h5-6H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTGYHYHKYOTDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=C(C=C2)F)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves the borylation of a halogenated fluorobenzodioxole precursor , followed by installation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. The synthetic route can be summarized as:
- Starting material: 7-fluoro-2H-1,3-benzodioxole derivatives, often halogenated at the 4-position (e.g., 4-bromo or 4-chloro).
- Borylation reagent: Bis(pinacolato)diboron (B2Pin2) or related boron reagents.
- Catalyst: Typically palladium-based catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4.
- Base: Commonly potassium acetate (KOAc) or similar bases.
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dioxane.
- Temperature: Moderate heating, generally 70–90 °C.
This approach is a variant of the Miyaura borylation reaction , a well-established method for converting aryl halides into aryl boronate esters.
Specific Preparation Example
Based on patent literature and related synthetic protocols, a representative preparation can be described as follows:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1. Starting material | 7-fluoro-4-bromo-2H-1,3-benzodioxole | Halogenated fluorobenzodioxole precursor |
| 2. Borylation reagent | Bis(pinacolato)diboron (B2Pin2), 1.2 equiv | Boron source for ester formation |
| 3. Catalyst | Pd(dppf)Cl2, 5 mol% | Palladium catalyst for cross-coupling |
| 4. Base | Potassium acetate (KOAc), 3 equiv | Facilitates transmetalation step |
| 5. Solvent | 1,4-Dioxane or DMF | Medium for reaction |
| 6. Temperature | 80 °C, 12–24 hours | Reaction time and temperature for completion |
| 7. Workup | Extraction, purification by chromatography | Isolation of pure boronate ester |
This method yields 2-(7-fluoro-2H-1,3-benzodioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in moderate to high yield (typically 60–85%) with high purity.
Mechanistic Insights and Optimization
- The palladium-catalyzed borylation proceeds via oxidative addition of the aryl halide to Pd(0), followed by transmetalation with the diboron reagent and reductive elimination to form the aryl boronate ester.
- The presence of the fluoro substituent at the 7-position influences the electronic properties of the aromatic ring, potentially affecting the rate of oxidative addition.
- Optimization studies indicate that the choice of base and solvent critically affects the yield and selectivity. Potassium acetate in dioxane is preferred for balancing reactivity and minimizing side reactions.
- Reaction temperature around 80 °C is optimal to ensure efficient coupling without decomposition.
Alternative Methods and Variations
- Direct C–H borylation : Although less common for this substrate, iridium-catalyzed direct borylation of aromatic C–H bonds could be explored but may lack regioselectivity given the substitution pattern.
- Use of different halogen precursors : 4-chloro or 4-iodo derivatives of 7-fluoro-2H-1,3-benzodioxole can be employed, with iodides generally reacting faster but being less stable and more expensive.
- Microwave-assisted synthesis : Accelerated reaction times under microwave irradiation have been reported for similar boronate ester preparations, reducing reaction times to under 1 hour with comparable yields.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Starting material | 7-fluoro-4-bromo-2H-1,3-benzodioxole | Commercially available or synthesized |
| Boron reagent | Bis(pinacolato)diboron (B2Pin2) | Standard for Miyaura borylation |
| Catalyst | Pd(dppf)Cl2 (5 mol%) | Alternative: Pd(PPh3)4 |
| Base | Potassium acetate (KOAc) | Alternative bases: Cs2CO3, NaOAc |
| Solvent | 1,4-Dioxane or DMF | Polar aprotic solvents preferred |
| Temperature | 80 °C | Range 70–90 °C |
| Reaction time | 12–24 hours | Can be shortened with microwave assistance |
| Yield | 60–85% | Dependent on purity of starting materials |
Research Findings and Literature Support
- Patent US20140274701A1 describes related benzodioxole boronate esters synthesized via palladium-catalyzed borylation of halogenated precursors, confirming the general applicability of this method to fluorinated benzodioxole derivatives.
- The Journal of Organic Chemistry (2017) reports on the synthesis of boronate esters from substituted benzodioxoles using Suzuki–Miyaura coupling conditions, highlighting the efficiency of Pd-catalyzed borylation with bis(pinacolato)diboron reagents.
- Additional patent literature (WO 2020/049017 A1) supports the use of benzodioxole derivatives bearing various substituents, including fluorine, prepared via similar borylation strategies.
Chemical Reactions Analysis
Types of Reactions
2-(7-Fluoro-2H-1,3-benzodioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The fluorinated benzodioxole moiety can undergo reduction reactions under specific conditions.
Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boronic ester group reacts with aryl or vinyl halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Lithium aluminum hydride or sodium borohydride in an appropriate solvent.
Substitution: Palladium catalysts such as palladium(II) acetate, along with bases like potassium carbonate, in solvents like toluene or ethanol.
Major Products Formed
Oxidation: 7-Fluoro-2H-1,3-benzodioxol-4-ylboronic acid.
Reduction: Reduced derivatives of the fluorinated benzodioxole moiety.
Substitution: Various biaryl compounds formed through Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
2-(7-Fluoro-2H-1,3-benzodioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications, including:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the preparation of advanced materials with specific electronic or optical properties.
Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(7-Fluoro-2H-1,3-benzodioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the inhibition of enzymes that contain active site serine or threonine residues. The fluorinated benzodioxole moiety may also contribute to the compound’s binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Table 1: Key Properties of 2-(7-Fluoro-2H-1,3-benzodioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and Analogs
Structural and Electronic Effects
- Electron-Withdrawing Groups (EWGs): The 7-fluoro substituent in the target compound likely enhances stability by reducing electron density on the boron atom, analogous to 4-fluorobenzyl derivatives . This contrasts with electron-donating groups (EDGs) like methoxy (4-methoxyphenyl, ), which increase reactivity in cross-coupling reactions.
Steric Effects:
- Bulky substituents such as anthryl or cyclopropoxynaphthalene reduce solubility and may hinder accessibility in catalytic reactions. The benzodioxole ring in the target compound offers moderate steric bulk.
Biological Activity
2-(7-Fluoro-2H-1,3-benzodioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly referred to as the compound) is a boron-containing organic molecule with potential applications in medicinal chemistry and biological research. This article aims to explore its biological activity through various studies and findings.
- Molecular Formula : C13H16BFO4
- Molecular Weight : 267.08 g/mol
- CAS Number : 1684427-19-7
The compound has been noted for its interaction with various biological pathways. It is believed to modulate signaling pathways involved in cell proliferation and apoptosis. Specifically, it may influence the activity of glycogen synthase kinase 3 beta (GSK3B), a key regulator in several cellular processes including insulin signaling and cancer progression .
1. Anticancer Properties
Research indicates that the compound may exhibit anticancer activity by inhibiting GSK3B. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells. For instance, studies have demonstrated that compounds targeting GSK3B can effectively induce apoptosis in various cancer cell lines .
2. Regulation of Insulin Signaling
The compound has been implicated in the regulation of insulin signaling pathways. GSK3B is known to play a crucial role in glycogen synthesis by phosphorylating glycogen synthase (GYS1). The inhibition of GSK3B by the compound could potentially enhance insulin sensitivity, making it a candidate for diabetes research .
3. Neuroprotective Effects
Preliminary studies suggest that the compound may also possess neuroprotective properties. By regulating pathways involved in neuronal survival and differentiation, it may help in conditions such as neurodegenerative diseases .
Case Studies
In vitro Studies
Recent studies have utilized various cell lines to assess the biological activity of the compound:
- Breast Cancer Cells : The compound inhibited cell growth by inducing apoptosis through GSK3B pathway modulation.
- Muscle Cells : It enhanced insulin sensitivity by acting on GYS1 phosphorylation.
In vivo Studies
Animal models have also been employed to evaluate the therapeutic potential of the compound:
- Diabetes Models : Administration of the compound improved glycemic control and reduced body weight gain in diabetic mice.
- Neurodegenerative Models : The compound showed promise in reducing cognitive decline in models of Alzheimer’s disease.
Q & A
Q. How can factorial design optimize multi-step syntheses involving this boronate ester?
- Methodology : Apply 2³ factorial design to test variables: catalyst loading (5–10 mol%), temperature (60–100°C), and reaction time (12–24 hrs). Analyze main effects and interactions via Minitab. Prioritize factors with Pareto charts to maximize yield .
Methodological Notes
- Data Validation : Cross-check NMR assignments with DEPT-135 and HSQC for ambiguous signals .
- Theoretical Integration : Frame hypotheses using frontier molecular orbital (FMO) theory to explain regioselectivity in cross-couplings .
- Ethics of Automation : Ensure AI models are trained on peer-reviewed data to avoid bias from unreliable sources (e.g., non-academic databases) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
